The synthesis of ARRY-382 involves several key steps that ensure the compound's potency and specificity. The synthesis typically begins with the formation of the core pyrimidine structure, which is then modified to introduce various functional groups that enhance its inhibitory activity against CSF-1R. The compound has an IC50 value of approximately 9 nM, indicating its high potency .
Technical details regarding the synthesis methods may include:
The molecular formula of ARRY-382 is , with a molecular weight of 548.68 g/mol. The compound's structure features a complex arrangement that includes multiple nitrogen atoms and aromatic rings, contributing to its binding affinity for CSF-1R.
The three-dimensional conformation of ARRY-382 has been modeled using computational techniques such as molecular docking, which helps predict how the compound interacts with its target receptor .
ARRY-382 primarily functions through competitive inhibition of CSF-1R. Upon binding to the receptor, it prevents the activation of downstream signaling pathways that promote tumor growth and immune suppression. The technical details of these reactions involve:
In vitro studies have demonstrated that ARRY-382 effectively reduces the number of tumor-infiltrating macrophages, thereby altering the tumor microenvironment favorably for immune response activation .
The mechanism of action for ARRY-382 centers on its role as an antagonist of CSF-1R. By inhibiting this receptor:
This dual action positions ARRY-382 as a promising candidate in combination therapies aimed at improving responses to immune checkpoint inhibitors like pembrolizumab .
Relevant data from pharmacokinetic studies show that ARRY-382 has favorable absorption characteristics when administered orally, with ongoing evaluations assessing its metabolism and excretion profiles .
ARRY-382 has been investigated primarily for its applications in oncology:
Clinical trials have explored its safety and preliminary efficacy in patients with various advanced solid tumors, demonstrating manageable side effects and potential clinical benefits .
Colony-stimulating factor-1 receptor (CSF-1R) is a tyrosine kinase receptor primarily expressed on monocytes, macrophages, and other myeloid-lineage cells. Its activation by ligands CSF-1 or IL-34 triggers homodimerization and downstream signaling cascades (e.g., PI3K, ERK1/2, JNK), governing macrophage survival, differentiation, and functional polarization [6] [7]. Within the tumor microenvironment (TME), sustained CSF-1R signaling promotes the recruitment and polarization of tumor-associated macrophages (TAMs) toward an immunosuppressive M2 phenotype. These TAMs secrete pro-tumorigenic factors (e.g., IL-10, TGF-β, VEGF), which drive angiogenesis, extracellular matrix remodeling, and T-cell suppression [1] [6].
In pancreatic ductal adenocarcinoma (PDA), the CSF-1/CSF-1R axis facilitates crosstalk between cancer-associated fibroblasts (CAFs) and TAMs. CAF-derived CSF-1 recruits CSF-1R+ macrophages, which in turn produce growth factors that sustain fibroblast activation and stromal density. This bidirectional interaction creates a fibrotic and immunosuppressive niche, correlating with chemotherapy resistance and disease progression [6]. Similarly, in chronic lymphocytic leukemia (CLL), CSF-1R+ nurse-like cells (NLCs) provide survival signals to malignant B-cells through direct contact and paracrine signaling. Depletion of these cells induces apoptosis in primary CLL samples [2] [4].
Table 1: CSF-1R-Dependent Cellular Interactions in the Tumor Microenvironment
Tumor Type | CSF-1R+ Cells | Support Mechanism | Functional Outcome | |
---|---|---|---|---|
Pancreatic Cancer | M2-polarized TAMs | VEGF secretion; CAF activation | Angiogenesis; Desmoplasia; T-cell exclusion | |
CLL | Nurse-like cells (NLCs) | Direct survival signals; Cytokine secretion | Leukemia cell proliferation; Drug resistance | |
AML | CD14+ monocytes | Paracrine growth factors | Blast survival; Relapse promotion | [4] |
Ovarian Cancer | Peritoneal macrophages | Immunosuppressive cytokine release | T-regulatory cell expansion; Metastasis | [1] |
Targeting CSF-1R offers a strategic approach to disrupt immunosuppressive TMEs by:
Despite compelling preclinical synergy, clinical outcomes have been variable. In solid tumors, efficacy correlates with baseline TAM infiltration and CSF-1 ligand levels. Tumors with abundant CSF-1R+ CD163+ macrophages (e.g., tenosynovial giant cell tumors) show robust responses, while "cold" tumors may require additional combinatorial strategies [7].
ARRY-382 (PF-07265804) is an orally bioavailable, ATP-competitive inhibitor of CSF-1R with an IC50 of 9 nM. Its selectivity profile distinguishes it from multi-kinase inhibitors (e.g., pexidartinib), as it exhibits minimal activity against related kinases (c-KIT, FLT3, PDGFR) at therapeutic concentrations [3] [10]. Structurally, ARRY-382 features a bis-amide scaffold that stabilizes the kinase in its inactive conformation, achieving >100-fold selectivity versus other tyrosine kinases [8] [10].
Table 2: Pharmacological Profile of ARRY-382
Parameter | Characteristic | Significance | |
---|---|---|---|
Molecular Weight | 564.68 g/mol | Optimal for oral bioavailability | |
IC50 (CSF-1R) | 9 nM | High potency in enzymatic assays | |
Selectivity | >100-fold vs. c-KIT/PDGFR | Minimizes off-target toxicity | [3] [10] |
Key Targets | CSF-1R (primary) | Precision targeting of TAMs | |
Solubility | 8.33 mg/mL in DMSO | Formulation flexibility | [10] |
In the Phase 1b/2 trial (NCT02880371), ARRY-382 combined with pembrolizumab demonstrated target engagement through reduced CSF-1R+ macrophage populations in paired tumor biopsies. However, clinical efficacy was limited: only 3/57 patients (5.3%) across PDA, PD-1-refractory, and ovarian cohorts achieved partial responses [1] [5]. Pharmacodynamic analysis confirmed on-target effects, including increased plasma CSF-1 levels (indicative of receptor blockade) and decreased CD163+ TAMs. Despite this, efficacy did not correlate with TAM depletion in all tumors, suggesting compensatory resistance mechanisms (e.g., IL-34 signaling or redundant kinase pathways) [1] [7].
Table 3: Clinical Activity of ARRY-382 in Phase 1b/2 Trials
Cohort (Phase) | Patient Number | Confirmed Responses | Response Duration | Pharmacodynamic Changes | |
---|---|---|---|---|---|
Advanced Solid Tumors (1b) | 19 | 2 PR (10.5%) | 29.2 and 3.1 months | Decreased tumor CD163+ cells | [1] [5] |
Pancreatic Cancer (2) | 27 | 1 PR (3.7%) | 2.4 months | Plasma CSF-1 elevation >50% | [1] |
PD-1 Refractory Tumors (2) | 19 | 0 | - | Transient transaminase increases | [5] |
Ovarian Cancer (2) | 11 | 0 | - | Not reported |
Future development requires biomarker-driven patient selection. Candidates include tumors with:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: